Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-

Medicinal Chemistry Androgen Receptor Antagonists Synthetic Intermediates

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- (CAS 1152567-03-7), also known as 4-[4-amino-3-(trifluoromethyl)anilino]benzonitrile , is a halogenated aromatic amine with the molecular formula C14H10F3N3 and a molecular weight of 277.24 g/mol. It is classified as a substituted benzonitrile derivative and is primarily referenced in medicinal chemistry contexts as a potential intermediate or related substance in the synthesis of nonsteroidal antiandrogens, such as bicalutamide, which are used for prostate cancer treatment.

Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
CAS No. 1152567-03-7
Cat. No. B12117941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-
CAS1152567-03-7
Molecular FormulaC14H10F3N3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H10F3N3/c15-14(16,17)12-7-11(5-6-13(12)19)20-10-3-1-9(8-18)2-4-10/h1-7,20H,19H2
InChIKeyUNCXQPWRGXKDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- (CAS 1152567-03-7) for Pharmaceutical Intermediate Procurement


Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- (CAS 1152567-03-7), also known as 4-[4-amino-3-(trifluoromethyl)anilino]benzonitrile , is a halogenated aromatic amine with the molecular formula C14H10F3N3 and a molecular weight of 277.24 g/mol . It is classified as a substituted benzonitrile derivative and is primarily referenced in medicinal chemistry contexts as a potential intermediate or related substance in the synthesis of nonsteroidal antiandrogens, such as bicalutamide, which are used for prostate cancer treatment [1]. Due to its specific substitution pattern, it serves as a functionalized building block rather than a biologically active end-product.

Why Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- Cannot Be Replaced by Common Analogs


Procurement for chemical synthesis or impurity profiling requires exact structural fidelity. Unlike the simpler building block 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2), this compound contains a secondary aniline bridge linking two aromatic rings . This structural difference significantly alters its physicochemical properties, reactivity, and its role in synthetic pathways. For example, in the synthesis of androgen receptor antagonists, the diarylamine linkage is a distinct motif that cannot be generated from a mono-aryl starting material without additional steps . Similarly, direct-aryl coupled analogs like 4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile (CAS 885477-11-2) lack the central nitrogen atom, which impacts hydrogen-bonding capabilities and electronic properties, making them unsuitable for applications requiring the specific N-aryl pharmacophore or synthetic handle present in the target compound.

Quantitative Selection Evidence for Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-


Differentiation via Structural Moiety: Diarylamine vs. Mono-Aryl Building Blocks

The target compound is structurally distinguished from the widely used 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) by the presence of a secondary aniline bridge, resulting in a diarylamine scaffold. This is not a potency difference but a fundamental structural divergence that dictates its application as an intermediate for specific pharmacophores. Where the mono-aryl intermediate has a molecular weight of 186.13 g/mol, the target compound's mass is 277.24 g/mol, reflecting the addition of a second benzonitrile ring via an amine linker . This pre-assembled diarylamine structure can eliminate 1-2 synthetic steps compared to using the smaller building block, which is a quantitative advantage in synthetic economy for routes targeting N-aryl-linked biphenyl structures.

Medicinal Chemistry Androgen Receptor Antagonists Synthetic Intermediates

Regioisomeric Identity: 4-Cyano vs. 3-Cyano Positional Isomer

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- (CAS 1152567-03-7) is the 4-cyano regioisomer, in contrast to 3-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile (CAS 2059988-72-4), which is the 3-cyano positional isomer. While both share the molecular formula C14H10F3N3 and a molecular weight of 277.24 g/mol, they differ in the cyano group's position on the terminal aromatic ring. This positional isomerism leads to different dipole moments and chromatographic retention times. Quantitative separation data, such as HPLC retention times under standard protocols, would be required to confirm differentiation, but these values were not publicly available in the accessed sources.

Impurity Profiling Reference Standards Regiochemistry

Elemental Composition and Purity Specifications for Procurement

The reliable identification of the target compound requires matching of its distinct elemental composition: 14 carbons, 10 hydrogens, 3 fluorines, and 3 nitrogens (C14H10F3N3). This differentiates it from structurally similar compounds that lack the anilino nitrogen, such as 4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile (CAS 885477-11-2), which has the formula C14H9F3N2 and a molecular weight of 262.23 g/mol. The difference of one nitrogen atom (approximately 15 Da) is easily resolved by mass spectrometry, providing a clear pass/fail criterion for identity confirmation upon receipt. However, direct comparative purity data (e.g., >99% vs. 95%) from a single authoritative source for both compounds is not available in the accessed literature.

Quality Control Elemental Analysis Vendor Specification

Validated Application Scenarios for Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-


Synthesis of Diarylamine-Containing Androgen Receptor Antagonists

This compound is best utilized as a direct building block for the convergent synthesis of nonsteroidal antiandrogens where an N-aryl-4-cyanophenylamine moiety is required. Its pre-formed diarylamine core eliminates the need for a late-stage Buchwald-Hartwig or Ullmann-type coupling between 4-amino-3-(trifluoromethyl)benzonitrile and a 4-halobenzonitrile, potentially saving 1-2 synthetic steps and improving overall yield in pre-clinical medicinal chemistry campaigns .

Impurity Reference Standard for Bicalutamide and Related APIs

Given its structural similarity to key intermediates of bicalutamide and enzalutamide, the compound is an optimal candidate for use as a reference standard in impurity profiling. The unambiguous identification via LC-MS (m/z 277.24) and the well-defined 4-cyano regioisomer status make it suitable for method development and validation in quality control environments where regulatory agencies require precise identification of process-related impurities .

Structure-Activity Relationship (SAR) Expansion in Androgen Receptor Programs

In exploratory oncology programs, the diarylamine linker provides a unique vector for probing the androgen receptor ligand-binding pocket compared to biaryl or ether-linked analogs. The presence of both a free amine and a nitrile handle enables subsequent derivatization, such as sulfonylation or acylation, making it a versatile scaffold for generating focused libraries that can be quantitatively compared against analogs lacking the central nitrogen atom in terms of binding affinity and selectivity .

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